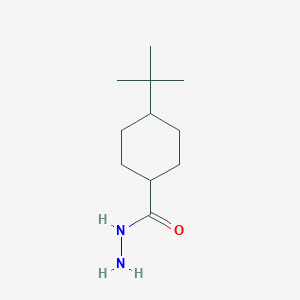
4-Tert-butylcyclohexanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butylcyclohexanecarbohydrazide is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by a tert-butyl group attached to a cyclohexane ring, which is further connected to a carbohydrazide functional group.
準備方法
The synthesis of 4-Tert-butylcyclohexanecarbohydrazide typically involves the reaction of 4-tert-butylcyclohexanone with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbohydrazide group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反応の分析
4-Tert-butylcyclohexanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, although specific conditions and reagents for this reaction are less commonly documented.
Substitution: The carbohydrazide group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
科学的研究の応用
4-Tert-butylcyclohexanecarbohydrazide is widely used in scientific research, particularly in:
Chemistry: It serves as a reagent in various organic synthesis reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it is utilized in research to understand biochemical pathways and potential drug interactions.
Industry: It finds applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Tert-butylcyclohexanecarbohydrazide involves its interaction with specific molecular targets, primarily through its carbohydrazide group. This functional group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and stability. The exact pathways and molecular targets can vary depending on the specific application and experimental conditions .
類似化合物との比較
4-Tert-butylcyclohexanecarbohydrazide can be compared with other similar compounds, such as:
Cyclohexanecarbohydrazide: Lacks the tert-butyl group, making it less bulky and potentially less sterically hindered in reactions.
4-Tert-butylcyclohexanone: The precursor in the synthesis of this compound, which lacks the carbohydrazide group.
Cyclohexanone: A simpler ketone without the tert-butyl or carbohydrazide groups, used in various organic synthesis reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in research and industrial applications.
生物活性
4-Tert-butylcyclohexanecarbohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- IUPAC Name: 4-tert-butylcyclohexane-1-carbohydrazide
- Molecular Formula: C11H22N2O
- Molecular Weight: 198.31 g/mol
Biological Activity Overview
This compound has been studied for various biological activities, including antibacterial effects, antioxidant properties, and potential applications in medicinal chemistry.
Antibacterial Activity
Research indicates that derivatives of 4-tert-butylcyclohexanone, from which this compound is derived, exhibit significant antibacterial properties. For instance:
- Bacteriostatic Effects: Compounds related to 4-tert-butylcyclohexanone demonstrated strong bacteriostatic effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . These findings suggest that this compound may also possess similar antibacterial properties due to structural similarities.
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Studies on related compounds indicate that they can inhibit oxidative stress markers and protect cellular integrity. For example:
- Oxidative Stress Inhibition: Compounds with similar tert-butyl groups have shown the ability to scavenge free radicals and reduce oxidative damage in cellular models .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from studies on structurally related compounds:
- Membrane Integrity Disruption: The antibacterial activity observed in related compounds is associated with the disruption of bacterial membrane integrity, leading to cell lysis without causing hemolysis in mammalian cells .
- Inflammatory Pathway Modulation: Some studies suggest that compounds in this class may modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines .
Case Studies and Research Findings
- Antibacterial Efficacy Study:
- Oxidative Stress Reduction:
-
Potential Therapeutic Applications:
- Given its structural properties and biological activities, there is ongoing research into the use of this compound as a lead compound for developing new antibacterial agents or antioxidants in therapeutic settings.
特性
IUPAC Name |
4-tert-butylcyclohexane-1-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)9-6-4-8(5-7-9)10(14)13-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKKVHHEACDWSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357044 |
Source


|
| Record name | 4-tert-butylcyclohexanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438531-50-1 |
Source


|
| Record name | 4-tert-butylcyclohexanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














